7-bromo-1H-indazole-4-carboxylic acid
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Overview
Description
7-bromo-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-indazole-4-carboxylic acid typically involves the bromination of 1H-indazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H-indazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can yield carboxylates or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.
Scientific Research Applications
7-bromo-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-bromo-1H-indazole-4-carboxylic acid largely depends on its application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor antagonist. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound can interact with various molecular targets, including kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-4-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-chloro-1H-indazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-bromo-1H-indazole-4-carboxylic acid: Bromine atom is at the 5th position, which can lead to different chemical and biological properties.
Uniqueness
7-bromo-1H-indazole-4-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which allows for a distinct set of chemical reactions and biological activities. This makes it a valuable compound in the synthesis of pharmaceuticals and other advanced materials.
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-1H-indazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-4(8(12)13)5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
XNDUVRGXTDBEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=NN2)Br |
Origin of Product |
United States |
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